5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to show diverse biological activities . They may activate or inhibit various biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect a range of biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction leads to the formation of an ester intermediate, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions typically involve refluxing the reactants in ethanol for several hours, followed by acidification and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically in an organic solvent such as dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups at the 5th position.
Oxidation Reactions: Sulfoxides or sulfones of the thiazole ring.
Reduction Reactions: Alcohol derivatives of the carboxylic acid group.
Scientific Research Applications
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group at the 2nd position.
5-Chloro-2-ethyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom at the 5th position.
2-Ethyl-1,3-thiazole-4-carboxylic acid: Lacks the halogen atom at the 5th position.
Uniqueness
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZEGZIPWFQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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